molecular formula C7H3BrF2O B1378423 3-Bromo-2,4-difluorobenzaldehyde CAS No. 1326714-93-5

3-Bromo-2,4-difluorobenzaldehyde

Cat. No.: B1378423
CAS No.: 1326714-93-5
M. Wt: 221 g/mol
InChI Key: KNUJOBHCYUUMBV-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrF2O. It is characterized by the presence of bromine and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Bromo-2,4-difluorobenzaldehyde is a significant fluorinated benzene liquid crystal intermediate . The primary targets of this compound are the liquid crystal components in the display devices .

Mode of Action

The fluorine atoms in the structure of this compound replace the hydrogen atoms on the benzene ring . This replacement results in a structure that is similar in volume to the hydrogen atom, preventing steric hindrance from affecting the orderly arrangement of the liquid crystals . The high electronegativity of the fluorine atoms ensures that the fluorinated liquid crystal structure still has a certain dipole moment .

Biochemical Pathways

The compound’s interaction with its targets affects the orderly arrangement of the liquid crystals . This interaction influences the downstream effects of the liquid crystal components, enhancing their solubility in the mixed liquid crystal formula .

Pharmacokinetics

The lipophilicity of the fluorine atoms can significantly increase the solubility of other liquid crystal components in the mixed liquid crystal formula .

Result of Action

The result of the compound’s action is the enhancement of the performance of liquid crystal materials . The fluorinated liquid crystals have become the mainstream for thin-film transistor liquid crystal displays .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This storage condition helps maintain the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Bromo-2,4-difluorobenzaldehyde involves the bromination of 2,4-difluorobenzaldehyde. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUJOBHCYUUMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326714-93-5
Record name 3-Bromo-2,4-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2,2,6,6-tetramethylpiperidine (1.64 mL, 9.75 mmol) in THF (20 mL) was added 1.6 M n-butyllithium in hexane (5.54 mL, 8.86 mmol). The solution was stirred for 20 min, then brought to −78° C. 1-bromo-2,6-difluorobenzene (1.00 mL, 8.86 mmol) in THF was added slowly, and the solution was stirred at −78° C. for 30 min. DMF (1 mL) was added slowly, and the solution was stirred at −78° C. for 20 min. Saturated aqueous ammonium chloride was added and the reaction was allowed to warm to rt. The organic solvent was removed in vacuo, and the residual material was extracted with EtOAc and washed with water (2×). The organic layer was purified by column chromatography (1 to 2% EtOAc:hexanes) to afford 350 mg (18%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 6.97 (td, J=9.2, 1.5 Hz, 1 H), 7.78 (ddd, J=9.0, 7.5, 5.7 Hz, 1 H), 10.34 (s, 1 H).
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.54 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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